Dimethyl 1,8-Anthracenedicarboxylate

Description

Historical Context and Development

The development of this compound emerged from the broader historical exploration of anthracene derivatives that began in the late 19th and early 20th centuries. The parent compound, 1,8-anthracenedicarboxylic acid, was first characterized through crystallographic studies, which revealed its unique structural properties and potential for esterification reactions. The systematic investigation of anthracene-1,8-dicarboxylic acid showed that it crystallizes in the noncentrosymmetric space group P2(1)2(1)2(1), with the carboxyl groups making specific angles with the anthracene core plane, providing fundamental insights into the geometric constraints that would later influence the design of its ester derivatives.

The synthesis of dimethyl esters of anthracene dicarboxylic acids became increasingly important as researchers recognized the enhanced solubility and reactivity that esterification could provide. Early synthetic approaches focused on direct esterification methods, utilizing the reaction between the parent dicarboxylic acid and methanol in the presence of acid catalysts. These initial methodologies established the foundation for more sophisticated synthetic routes that would emerge in subsequent decades.

The historical significance of this compound family extends beyond simple synthetic chemistry, as anthracene derivatives have played crucial roles in the development of dye chemistry, fluorescent materials, and organic semiconductors. The specific 1,8-substitution pattern represents a particularly challenging synthetic target due to the steric constraints imposed by the peri-positions on the anthracene ring system. This positional arrangement creates unique electronic and steric environments that distinguish these compounds from other anthracene dicarboxylate isomers, such as the 1,5-dicarboxylate derivatives that have been extensively studied for comparison.

The evolution of synthetic methodologies for anthracene derivatives has been driven by the need for more efficient and selective preparation methods. Recent advances in synthetic strategies have included metal-catalyzed cyclization reactions, Friedel-Crafts alkylation procedures, and oxidative cyclodehydration approaches. These developments have expanded the accessibility of complex anthracene derivatives and enabled more detailed studies of their properties and applications.

Structural Significance in Anthracene Chemistry

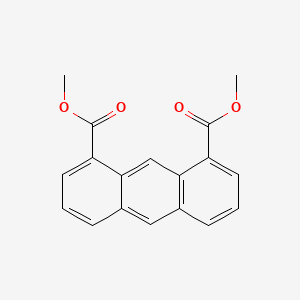

The structural architecture of this compound exhibits several distinctive features that set it apart from other anthracene derivatives and contribute to its unique chemical behavior. The compound features a rigid polycyclic structure characteristic of anthracene derivatives, with the molecular framework consisting of three fused benzene rings forming the central anthracene core. The positioning of the methoxycarbonyl groups at the 1 and 8 positions creates a specific geometric arrangement that influences both the electronic properties and the steric accessibility of the molecule.

The International Union of Pure and Applied Chemistry nomenclature for this compound, dimethyl anthracene-1,8-dicarboxylate, reflects the systematic approach to describing its structural features. The Simplified Molecular Input Line Entry System representation (COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC) provides a detailed description of the connectivity pattern, highlighting the symmetrical arrangement of the ester groups. This structural symmetry contributes to the compound's stability and influences its reactivity patterns in various chemical transformations.

The three-dimensional conformation of this compound has been investigated through computational methods and experimental techniques, revealing important insights into the spatial arrangement of the functional groups. The methoxycarbonyl substituents adopt specific orientations relative to the anthracene plane, influenced by both electronic and steric factors. This conformational preference affects the compound's ability to participate in intermolecular interactions and influences its crystalline packing arrangements.

Comparative structural analysis with related anthracene dicarboxylate isomers, such as the 1,5-dicarboxylate derivative, reveals significant differences in geometric parameters and electronic distribution. The 1,8-substitution pattern creates a more constrained environment due to the proximity of the functional groups, leading to different reactivity profiles and physical properties compared to isomers with alternative substitution patterns.

The electronic structure of this compound has been characterized through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and ultraviolet-visible absorption measurements. These studies have provided detailed information about the electronic distribution within the molecule and the influence of the ester substituents on the aromatic π-electron system of the anthracene core.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a valuable building block for advanced materials synthesis and coordination chemistry applications. Recent investigations have demonstrated its utility in the formation of metallacycles, where the compound serves as a ligand component in complex supramolecular assemblies. These metallacyclic structures exhibit unique photophysical properties and have potential applications in materials science and nanotechnology.

The compound has gained significant attention in the field of metal-organic framework synthesis, where its anthracene backbone provides structural rigidity and its ester functionalities offer sites for further chemical modification. Research groups have successfully incorporated anthracene-based dicarboxylate ligands into zinc-based metal-organic frameworks, creating materials with enhanced catalytic properties for carbon dioxide fixation reactions. These applications highlight the versatility of the anthracene scaffold in contemporary materials chemistry.

Current research trends have also focused on the photophysical properties of anthracene derivatives, including this compound, for applications in organic light-emitting devices and fluorescent sensors. The unique electronic properties of the 1,8-substituted anthracene system contribute to distinctive emission characteristics that can be tuned through further structural modifications. Studies have shown that the positioning of electron-withdrawing ester groups affects the fluorescence quantum yield and emission wavelength of the anthracene chromophore.

The synthetic accessibility of this compound has made it a popular choice for academic research focused on developing new synthetic methodologies for anthracene derivatives. Recent publications have explored novel synthetic routes that avoid traditional harsh reaction conditions and provide improved yields and selectivity. These methodological advances have expanded the practical utility of the compound and related structures in various research applications.

Environmental and sustainability considerations have also influenced contemporary research involving anthracene derivatives. Green chemistry approaches for the synthesis and application of compounds like this compound have become increasingly important, with researchers developing more environmentally friendly synthetic protocols and exploring biodegradable alternatives for materials applications.

Overview of Physicochemical Properties

The physicochemical properties of this compound have been extensively characterized through various analytical techniques, providing comprehensive data for both fundamental understanding and practical applications. The compound exhibits a melting point range of 102.0 to 106.0 degrees Celsius, with most sources reporting a value of approximately 105 degrees Celsius. This relatively low melting point for an anthracene derivative reflects the influence of the ester substituents on the crystal packing and intermolecular interactions.

The molecular weight of 294.31 grams per mole positions this compound as a medium-sized organic molecule suitable for various analytical techniques and synthetic applications. The exact mass, determined through high-resolution mass spectrometry, is 266.057909 atomic mass units for the parent dicarboxylic acid, with the dimethyl ester showing correspondingly higher values due to the additional methyl groups.

Solubility characteristics of this compound vary significantly depending on the solvent system employed. The compound demonstrates good solubility in organic solvents such as dichloromethane, acetone, and ethanol, while showing limited solubility in water due to its predominantly hydrophobic anthracene core. These solubility properties have important implications for synthetic procedures and purification strategies.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₄O₄ | |

| Molecular Weight | 294.31 g/mol | |

| Melting Point | 105°C | |

| CAS Number | 93655-34-6 | |

| Physical State | Crystalline Powder | |

| Appearance | White to Yellow Powder |

Spectroscopic properties of this compound have been thoroughly investigated using various techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformation, with characteristic chemical shifts observed for the aromatic protons of the anthracene core and the methyl groups of the ester functionalities. Carbon-13 nuclear magnetic resonance data reveals the electronic environment of each carbon atom within the molecular framework.

Ultraviolet-visible absorption spectroscopy demonstrates the characteristic anthracene absorption bands, with modifications due to the electron-withdrawing nature of the ester substituents. The compound exhibits absorption maxima typical of substituted anthracenes, with the exact wavelengths depending on the solvent environment and molecular aggregation state. Fluorescence properties have also been documented, showing emission characteristics that can be modulated through environmental conditions and molecular interactions.

Thermal stability studies indicate that this compound maintains structural integrity under moderate heating conditions, with decomposition occurring at elevated temperatures typical for ester-containing aromatic compounds. Thermogravimetric analysis provides quantitative data on the thermal decomposition pathway and the temperature ranges for various degradation processes.

Properties

IUPAC Name |

dimethyl anthracene-1,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYSIEHCBBJETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413937 | |

| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93655-34-6 | |

| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,8-Anthracenedicarboxylate can be synthesized through the esterification of 1,8-anthracenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,8-Anthracenedicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: 1,8-Anthracenedicarboxylic acid.

Reduction: 1,8-Anthracenedimethanol.

Substitution: Various substituted anthracene derivatives depending on the substituent used.

Scientific Research Applications

Polymer Chemistry

Fluorescent Optical Brightening Agent

Dimethyl 1,8-anthracenedicarboxylate is primarily used as a fluorescent optical brightening agent in polyester production. When incorporated into polyesters, it absorbs ultraviolet light and emits blue fluorescence, which counteracts the yellowish tint of many polymers. This application is particularly valuable in industries such as textiles, packaging, and coatings where a bright white appearance is desirable.

Table 1: Applications in Polymer Chemistry

| Application | Description |

|---|---|

| Polyester Production | Enhances brightness and whiteness through blue fluorescence. |

| Coatings | Improves aesthetic qualities of surface finishes. |

| Textiles | Provides vibrant colors and visual appeal in fabric products. |

Biological Research

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall synthesis and membrane integrity .

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro studies demonstrated that it can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated by lipopolysaccharides .

Photodynamic Therapy

This compound has promising applications in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to induce cytotoxic effects on targeted cells. Upon exposure to specific wavelengths of light, this compound generates reactive oxygen species (ROS), which can lead to cell death in cancerous tissues .

Case Study: PDT for Cancer Treatment

A recent study explored the use of this compound as a photosensitizer in PDT for cancer treatment. The results indicated significant tumor reduction in animal models when combined with laser irradiation .

Mechanism of Action

The mechanism by which Dimethyl 1,8-Anthracenedicarboxylate exerts its effects is largely dependent on its chemical structure. The ester groups can participate in various chemical reactions, while the aromatic anthracene core can engage in π-π interactions. These properties make it a versatile compound in chemical synthesis and material science .

Comparison with Similar Compounds

Structural and Functional Comparisons

Dimethyl 1,8-Naphthalenedicarboxylate (CAS: 10060-33-0)

- Structure : Naphthalene core (two fused benzene rings) with ester groups at the 1,8-positions.

- Molecular Formula : C₁₄H₁₂O₄; Molecular Weight : 244.24 g/mol .

- Key Differences: Smaller π-conjugated system compared to anthracene, resulting in shorter absorption/emission wavelengths. Lower steric hindrance due to fewer aromatic rings, improving solubility in non-polar solvents . Density: 1.225 g/cm³, lower than anthracene derivatives due to reduced molecular packing .

9,10-Dimethylanthracene (CAS: 781-43-1)

- Structure : Anthracene core with methyl groups at the 9,10-positions.

- Key Differences: Lacks carboxylate groups, reducing polarity and hydrogen-bonding capacity.

Diethyl 1,4-Cyclohexanedicarboxylate (CAS: 94-60-0)

- Structure: Non-aromatic cyclohexane ring with ester groups.

- Key Differences: Flexible cyclohexane backbone eliminates π-π stacking, limiting applications in materials requiring rigid frameworks. Higher solubility in non-polar solvents due to reduced aromaticity .

Photochemical and Electronic Properties

Solubility and Commercial Availability

- This compound : Soluble in DMSO, dichloromethane; priced at $221.00/g (1g scale) .

- Dimethyl 1,8-Naphthalenedicarboxylate : Higher solubility in toluene and ethyl acetate; lower cost due to simpler synthesis .

- Diethyl 1,4-Cyclohexanedicarboxylate : Widely available, low-cost ester for polymer chemistry .

Biological Activity

Dimethyl 1,8-anthracenedicarboxylate (DMAD) is a derivative of anthracene that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DMAD, focusing on its antibacterial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its anthracene backbone with two carboxylate groups esterified with methyl groups at the 1 and 8 positions. This structure influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds related to anthracene, including DMAD, exhibit significant antibacterial properties. The mechanisms of action often involve:

- Inhibition of Biofilm Formation : DMAD can disrupt biofilm integrity, making bacteria more susceptible to antibiotics.

- Cell Wall Disruption : It interferes with bacterial cell wall synthesis, leading to cell lysis.

- Nucleic Acid Synthesis Inhibition : By affecting DNA replication and transcription processes, DMAD can halt bacterial growth.

A study highlighted that anthraquinone derivatives showed broad-spectrum antibacterial effects by interacting with bacterial biofilms and inhibiting nucleic acid synthesis . This suggests that DMAD may share similar mechanisms due to its structural similarities.

Anticancer Activity

DMAD has also been investigated for its anticancer properties. Its effectiveness is attributed to several mechanisms:

- Induction of Apoptosis : DMAD can trigger programmed cell death in cancer cells through oxidative stress pathways.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in various cancer cell lines, preventing proliferation.

- Inhibition of Tumor Growth : In vivo studies demonstrated that DMAD could inhibit tumor growth in xenograft models.

A notable case study involved the use of DMAD in combination with other chemotherapeutic agents, which resulted in enhanced cytotoxicity against resistant cancer cell lines .

Research Findings and Case Studies

The biological activity of DMAD can be attributed to several key mechanisms:

- Oxidative Stress Induction : Similar to other anthracene derivatives, DMAD may induce oxidative stress leading to cellular damage.

- Interference with Signaling Pathways : It can disrupt various signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with DMAD.

Q & A

Q. What advanced techniques characterize the compound’s role in photoactive materials or organic electronics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.